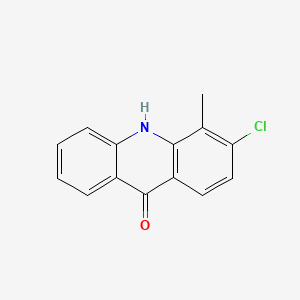

3-Chloro-4-methyl-9(10H)-acridinone

Description

Historical Context of Acridinone (B8587238) Scaffold Discovery and Early Investigations

The foundational chemistry of acridinones traces back to the early 20th century. One of the earliest documented syntheses of the unsubstituted acridone (B373769), or 9(10H)-acridone, was in 1912. researchgate.net The existence and structure of the acridone compound were further substantiated by the work of Karl Drechsler in Vienna in 1914. wikipedia.org These initial studies laid the groundwork for future explorations into this class of compounds. A significant early method for synthesizing acridines, from which acridinones are derived, is the Bernthsen acridine (B1665455) synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids. wikipedia.org The development of synthetic methodologies, such as the Ullmann condensation to produce N-phenylanthranilic acids followed by cyclization, became a traditional route to the acridone core. rsc.orgconicet.gov.ar This historical work set the stage for the extensive investigation of acridone derivatives that would follow, especially with the advent of modern spectroscopic and chromatographic techniques that greatly accelerated research in alkaloid chemistry.

General Pharmacological and Biological Relevance of the Acridinone Core Structure

The acridinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. nih.gov The planar nature of the tricyclic system allows acridinone derivatives to intercalate with DNA and RNA, a mechanism that is central to their potent anticancer activities. nih.govijddr.in This interaction can inhibit essential enzymes like topoisomerases and telomerase, which are crucial for cell proliferation. rsc.orgresearchgate.net Consequently, acridinone derivatives have been extensively investigated as anticancer agents, with some compounds like amsacrine (B1665488) and DACA entering clinical studies. rsc.orgresearchgate.net

Beyond oncology, the acridinone core has shown promise in several other therapeutic areas. These include:

Antimalarial activity: Acridinone alkaloids, both natural and synthetic, have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govopenmedicinalchemistryjournal.com Some derivatives act by inhibiting hemozoin formation or the mitochondrial bc1 complex. openmedicinalchemistryjournal.com

Antiviral properties: Acridones have been shown to be effective against a range of DNA and RNA viruses. researchgate.netijddr.in

Antimicrobial and antifungal effects: Various acridone derivatives exhibit activity against pathogenic bacteria and fungi. rsc.orgijddr.indovepress.com

Neuroprotective potential: Some acridone derivatives have been found to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. rsc.org

The diverse biological profile of the acridinone scaffold has made it a focal point for the development of new therapeutic agents. researchgate.netontosight.ai

Overview of Current Academic Research Trajectories in Acridinone Chemistry

Contemporary research in acridinone chemistry is vibrant and multifaceted, with a strong emphasis on the synthesis of novel derivatives with enhanced biological activities and selectivity. researchgate.net Key research trajectories include:

Development of Novel Synthetic Methods: Researchers continue to devise new and efficient ways to synthesize the acridinone scaffold and its derivatives. This includes palladium-catalyzed reductive annulation reactions and other modern synthetic strategies. rsc.org

Multi-target Drug Design: There is a growing interest in designing acridone derivatives that can act on multiple biological targets simultaneously, which could lead to more effective treatments for complex diseases like cancer. mdpi.com

Hybrid Molecules: The synthesis of hybrid molecules that combine the acridinone scaffold with other pharmacologically active moieties is a significant area of research. This approach aims to create compounds with synergistic or novel mechanisms of action. mdpi.com

Combating Drug Resistance: A major focus is on developing acridone derivatives that can overcome drug resistance in cancer cells and pathogenic microbes. dovepress.com

Photodynamic Therapy: The fluorescent properties of the acridone nucleus are being exploited in the development of photosensitizers for photodynamic therapy (PDT) in cancer treatment. nih.gov

These research efforts highlight the continued importance of the acridinone scaffold in the quest for new and improved therapeutic agents.

Specific Research Focus on Substituted Acridinones, with Emphasis on 3-Chloro-4-methyl-9(10H)-acridinone

The substitution pattern on the acridinone ring system profoundly influences the biological activity of the resulting compounds. rsc.org The introduction of different functional groups at various positions can modulate properties such as DNA binding affinity, enzyme inhibition, and cellular uptake.

This compound is a specific substituted acridinone derivative. nih.gov Its structure is defined by a chlorine atom at the 3-position and a methyl group at the 4-position of the acridinone core. nih.gov While extensive research on this particular compound is not as widespread as for some other acridinone derivatives, it holds significance within the broader context of substituted acridinones. It has been identified as an important impurity in the synthesis of the nonsteroidal anti-inflammatory drug, tolfenamic acid, which has spurred interest in its characterization and synthesis, particularly for pharmaceutical quality control.

The biological activity of this compound is an area of research interest. As a member of the acridone family, it is investigated for a range of potential biological effects, including anticancer, antiviral, and acetylcholinesterase inhibition activities. The specific substitutions of a chloro and a methyl group are expected to influence its interactions with biological targets. For instance, studies on other substituted acridinones have shown that halogen substitutions can impact their pharmacological profile. rsc.org

Table 1: Investigated Biological Activities of the Acridinone Scaffold

| Activity Type | General Mechanism of Action |

|---|---|

| Anticancer | DNA intercalation, Topoisomerase inhibition rsc.orgresearchgate.net |

| Antimalarial | Inhibition of hemozoin formation, Mitochondrial bc1 Complex inhibition openmedicinalchemistryjournal.com |

| Antiviral | Interference with viral replication processes researchgate.net |

| Antimicrobial | Disruption of bacterial and fungal cellular processes rsc.orgdovepress.com |

| Neuroprotective | Acetylcholinesterase inhibition rsc.org |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acridinone |

| 9(10H)-acridone |

| Amsacrine |

| N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) |

| Tolfenamic acid |

| 3-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridone |

| 2-methoxy-6-chloroacridinone |

| 2-nitroacronycine |

| Acronycine |

| 5-hydroxyacronycine |

| Glycocitrine-I |

| des-N-methylnor-acronycine |

| Atalaphillinine |

| 5-hydroxy-N-methylseverifoline |

| Atalaphillidine |

| Glycobismine-A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methyl-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-8-11(15)7-6-10-13(8)16-12-5-3-2-4-9(12)14(10)17/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAFNOCPCHSQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609192-68-8 | |

| Record name | 3-Chloro-4-methyl-9(10H)-acridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609192688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-METHYL-9(10H)-ACRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG69JW3N8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Acridinones

Established Synthetic Routes for Acridinone (B8587238) Core Structures

The construction of the fundamental acridinone ring system can be achieved through several reliable synthetic strategies. These methods typically involve the formation of a key diarylamine intermediate followed by an intramolecular cyclization to yield the tricyclic product.

Ullmann Condensation-Based Syntheses

The Ullmann condensation is a classical and widely employed method for the synthesis of acridinones. jocpr.comconicet.gov.ar This approach involves the copper-catalyzed coupling of an o-halobenzoic acid with a substituted aniline (B41778). jocpr.comwikipedia.org The resulting N-phenylanthranilic acid intermediate is then subjected to cyclization, typically under strong acidic conditions, to furnish the acridinone core. jocpr.comconicet.gov.ar

The general reaction pathway is as follows:

Condensation: An o-halobenzoic acid and an aniline derivative are heated in the presence of a copper catalyst (e.g., copper powder, copper(I) oxide) and a base like potassium carbonate. jocpr.comptfarm.pl This forms the corresponding N-phenylanthranilic acid.

Cyclization: The N-phenylanthranilic acid is then treated with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated to induce intramolecular electrophilic substitution, yielding the 9(10H)-acridinone. ptfarm.plrsc.org

This method's versatility allows for the preparation of a wide array of substituted acridinones by varying the substituents on both the aniline and the benzoic acid starting materials. rsc.org

Approaches Involving N-Phenylanthranilic Acid Derivatives

The cyclodehydration of N-phenylanthranilic acids is the most direct and conceptually simple route to the acridinone framework. arkat-usa.org These diarylamine carboxylic acids serve as crucial precursors, and their synthesis is often the initial step in a multi-step sequence, frequently accomplished via the Ullmann condensation as described above. rsc.orgarkat-usa.org

Once the N-phenylanthranilic acid is obtained, cyclization is typically promoted by strong acids that facilitate an intramolecular Friedel-Crafts-type acylation. rsc.org Common reagents for this transformation include:

Polyphosphoric Acid (PPA): A viscous and effective dehydrating agent that promotes cyclization upon heating. rsc.orgchemspider.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a traditional reagent for this ring-closing reaction. ptfarm.pl

Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, which can facilitate cyclization under milder conditions. conicet.gov.ar

Lewis Acids: More recent developments have introduced Lewis acids like iron(II) triflate [Fe(OTf)₂] in combination with dichloromethyl methyl ether (DCME) or boron trifluoride etherate (BF₃·Et₂O) under microwave irradiation for a more efficient and environmentally friendly process. arkat-usa.orgrsc.org

The choice of cyclizing agent can be influenced by the nature of the substituents on the aromatic rings, as some functional groups may not be stable to harsh acidic conditions. arkat-usa.org

Other Cyclization and Annulation Strategies

Beyond the traditional Ullmann-Jourdan route, other strategies have been developed for the synthesis of the acridinone core. These methods offer alternative pathways that can sometimes provide better yields, milder reaction conditions, or access to substitution patterns that are difficult to achieve otherwise.

Bernthsen Acridine (B1665455) Synthesis: This method involves the reaction of a diphenylamine (B1679370) with a carboxylic acid (or its derivative) in the presence of a catalyst like zinc chloride at high temperatures to form a 9-substituted acridine, which can then be converted to the corresponding acridinone. ptfarm.pl

Benzyne-Mediated Synthesis: Arynes can serve as reactive intermediates. The intermolecular nucleophilic coupling of an ortho-aminobenzoate with a benzyne, generated in situ, followed by intramolecular cyclization, provides a route to the acridinone skeleton. researchgate.net

Transition Metal-Catalyzed Cyclizations: Modern synthetic methods include palladium-catalyzed tandem reactions. For instance, a Buchwald–Hartwig amination followed by an arylative coupling can construct the acridinone framework from 2-aminobenzaldehydes and 1,2-dihaloarenes. arkat-usa.org

Radical Reactions: Quinone derivatives can react with compounds like 1-nitrile-ethylacetate in the presence of manganese(III) acetate (B1210297) to form substituted acridones through a radical reaction mechanism. jocpr.com

Photochemical Cyclization: Certain precursors, such as appropriately substituted diphenylamine derivatives, can undergo photochemical cyclization to yield acridones.

These alternative methods expand the synthetic chemist's toolkit for accessing diverse acridone (B373769) structures.

Targeted Synthesis of 3-Chloro-4-methyl-9(10H)-acridinone and Related Halogenated/Methylated Derivatives

The synthesis of a specifically substituted acridinone like this compound requires careful planning to ensure the correct placement of the chloro and methyl groups on the final tricyclic structure.

Design Considerations for Specific Substitution Patterns

The final substitution pattern on the acridinone ring is dictated by the substituents present on the aromatic precursors. For this compound, the synthetic design must incorporate the chloro and methyl groups onto the correct starting materials.

The primary strategy involves a retrosynthetic analysis that disconnects the acridinone at the C-N and C-C bonds formed during the cyclization. This typically leads back to a substituted N-phenylanthranilic acid. To achieve the target 3-chloro-4-methyl substitution pattern, one would need to prepare the corresponding N-phenylanthranilic acid with the appropriate substituents.

This can be achieved through two main disconnections in an Ullmann-type synthesis:

| Route | Precursor A (Benzoic Acid Derivative) | Precursor B (Aniline Derivative) | Resulting Intermediate |

| 1 | o-Halobenzoic acid | 3-Chloro-4-methylaniline | 2-[(3-Chloro-4-methylphenyl)amino]benzoic acid |

| 2 | 2-Bromo-5-chlorobenzoic acid | p-Toluidine (4-methylaniline) | 5-Chloro-2-[(4-methylphenyl)amino]benzoic acid |

The choice between these routes depends on the commercial availability and reactivity of the starting materials. The directing effects of the existing substituents on the subsequent cyclization step must also be considered to ensure the desired regioselectivity of the ring closure.

Elucidation of Specific Reaction Pathways for this compound Construction

The synthesis of this compound is directly linked to the production of the nonsteroidal anti-inflammatory drug (NSAID) Tolfenamic Acid, for which it is a known impurity. The synthesis of Tolfenamic Acid itself provides the most direct pathway to this acridinone.

The established reaction pathway is as follows:

Ullmann Condensation: The synthesis begins with the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid and 3-chloro-4-methylaniline . This reaction forms the key intermediate, N-(3-chloro-4-methylphenyl)anthranilic acid (Tolfenamic Acid).

Intramolecular Cyclization: The subsequent step involves the intramolecular cyclization of the N-(3-chloro-4-methylphenyl)anthranilic acid. This ring-closure reaction is typically promoted by a strong acid like sulfuric acid or phosphorus oxychloride, leading to the formation of This compound . prepchem.com

The reaction can be summarized in the following table:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 2-Chlorobenzoic acid | 3-Chloro-4-methylaniline | Copper catalyst, K₂CO₃, Heat | N-(3-chloro-4-methylphenyl)anthranilic acid |

| 2 | N-(3-chloro-4-methylphenyl)anthranilic acid | - | H₂SO₄ or POCl₃, Heat | This compound |

This pathway highlights how the principles of the Ullmann condensation and subsequent acid-catalyzed cyclization are applied to create a specifically substituted acridinone derivative. The presence of the chloro and methyl groups on the aniline precursor directly translates to their final positions at the 3- and 4-positions of the acridinone core.

Derivatization Strategies and Functionalization of the Acridinone Scaffold

The functionalization of the acridinone core is essential for tuning its chemical and biological properties. Strategies range from simple alkylations to the introduction of complex moieties to enhance biological efficacy.

N-Substitution Reactions (e.g., Alkylation, Arylation)

The nitrogen atom at the 10-position of the acridinone ring is a common site for substitution, allowing for the introduction of various alkyl and aryl groups. These modifications can significantly impact the molecule's properties. rsc.orgrsc.org

N-Alkylation: The alkylation of the acridinone nitrogen is a fundamental transformation. For instance, N-alkylation of 2-methylacridin-9(10H)-one with different alkyl bromides can be achieved using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100 °C under microwave irradiation, yielding a range of N-alkylated products in good yields (64-99%). nih.govacs.org This method is also applicable to other acridinone derivatives, including those with dioxino-fused rings. researchgate.net N-substituted acridones can also be prepared by treating the parent acridone with an alkyl halide in the presence of a base like sodium hydride and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide. conicet.gov.ar

N-Arylation: The introduction of aryl groups at the nitrogen position is often accomplished through copper-catalyzed Ullmann amination. This reaction, using an aryl bromide and a ligand like 2,2,6,6-tetramethylheptane-3,5-dione, can produce N-arylated acridones in high yields (77-83%). rsc.orgrsc.org Another approach involves the N-arylation of rsc.orgacs.orgbenzodioxin-6-amine with organolead or organobismuth reagents, followed by cyclization to form the acridinone ring system. researchgate.net Palladium-mediated C-H bond activation has also been explored for the synthesis of 4-arylated and 1-arylated 9(10H)-acridinones. acs.org

Table 1: Examples of N-Substitution Reactions on Acridinone Derivatives

| Starting Material | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Methylacridin-9(10H)-one | Alkyl bromides, K₂CO₃, DMF, 100 °C, Microwave | N-Alkylated 2-methylacridones | 64-99% | nih.govacs.org |

| Acridone | Aryl bromide, Cu-catalyst, 2,2,6,6-tetramethylheptane-3,5-dione | N-Arylated acridones | 77-83% | rsc.orgrsc.org |

| Acridone | Alkyl halide, NaH, Tetrabutylammonium iodide | N-Substituted acridones | Not specified | conicet.gov.ar |

Regioselective Halogenation and Methylation

Controlling the position of halogen and methyl group installation on the acridinone scaffold is critical for structure-activity relationship studies.

Regioselective Halogenation: The introduction of functional groups onto the phenyl ring of acridone is often achieved through halogenation, which then allows for further modifications via cross-coupling reactions. rsc.orgrsc.org For example, 7-nitro-6-chloro-1,3-dimethoxy-10-methyl-9(10H)-acridone serves as a key intermediate for synthesizing a variety of substituted acridones. conicet.gov.ar The chlorine atom at the 3-position in this compound can potentially be substituted through nucleophilic substitution reactions.

Regioselective Methylation: The Vilsmeier-Haack reaction on pyrido[3,2,1-de]acridin-1(2H)-one using phosphoryl chloride and DMF results in formylation at the C-6 position, which can then be further functionalized. ub.edu N-alkylation using methyl iodide and sodium hydride in DMF is a common method for introducing a methyl group at the nitrogen atom. ub.edu While specific examples for the direct regioselective methylation of the aromatic rings of this compound are not detailed in the provided results, general methods for flavonoid methylation, which could be analogous, involve protecting groups to direct methylation to specific hydroxyl groups. beilstein-journals.org

Introduction of Complex Side Chains for Biological Activity

The introduction of complex side chains is a key strategy to enhance the biological activity of acridinone derivatives. nih.gov These side chains can interact with specific biological targets.

For instance, acridone-4-carboxamides with alkyl, aryl, or heteryl amine side chains have been synthesized and show antiviral activity. conicet.gov.ar Another approach involves linking amino acids to the acridone core. nih.gov A series of 9-acridinyl amino acid derivatives were synthesized, with some compounds showing significant viability inhibition in cancer cell lines, comparable to the chemotherapeutic agent amsacrine (B1665488). nih.govresearchgate.net The synthesis often involves the amidation of an acridone carboxylic acid with an amino acid ester or piperazine, followed by further derivatization. nih.gov The side chain's length and lipophilicity have been shown to significantly influence the biological activity. nih.gov

Table 2: Examples of Acridone Derivatives with Complex Side Chains

| Acridone Core | Side Chain Type | Synthetic Approach | Biological Activity Noted | Reference |

|---|---|---|---|---|

| Acridone-4-carboxylic acid | Alkyl, aryl, or heteryl amines | Reaction of acridone-4-carboxyl chloride with amines | Antiviral | conicet.gov.ar |

| 9-Chloroacridine | Amino acids | Two-step procedure involving a 9-alkoxy intermediate | Anticancer | nih.govresearchgate.net |

| Acridone acetic acid | Piperazine or Tryptophan methyl ester derivatives | Amidation followed by further derivatization | MARK4 inhibition, Anticancer | nih.gov |

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials in a single step. acs.orgresearchgate.net They offer advantages such as high atom economy and synthetic efficiency. researchgate.net

One notable MCR for synthesizing acridine derivatives involves the three-component reaction of a 1,3-dione (like dimedone), an aldehyde, and an aromatic amine. acs.org This reaction can be used to produce functionalized tetrahydroacridinones. acs.org Another example is the synthesis of acridine-1,8(2H,5H)-diones through a one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium (B1175870) acetate under microwave irradiation. ijcce.ac.ir MCRs provide a rapid route to complex acridinone-related structures, which can then be further modified. researchgate.net

Advanced Synthetic Techniques in Acridinone Chemistry

Modern synthetic methods are increasingly being applied to the synthesis of acridinones to improve efficiency and yield.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique in acridinone chemistry, often leading to significantly reduced reaction times and improved yields. rsc.org

This method has been successfully applied to the N-alkylation of acridinones. For example, using microwave irradiation at 100°C, the reaction time for the N-alkylation of acridinones with alkyl bromides can be reduced from 24 hours to just 30 minutes, while maintaining high yields of over 80%. Microwave irradiation is also used in the synthesis of acridine-1,8(2H,5H)-diones via a one-pot, three-component reaction, and in the preparation of pyrrolo[2,3,4-kl]acridine derivatives. ijcce.ac.irmdpi.com Furthermore, the synthesis of N-[4-(substituted-9-acridinyl)amino]phenyl analogues and artemisinin-acridine hybrids has been facilitated by microwave-assisted methods. rsc.org A series of novel acridones bearing a 1,2,3-triazole unit have also been synthesized using both conventional and microwave-assisted methods. ias.ac.in

Photo-Excitation and Copper-Mediated Cascade Annulation Approaches

A novel and convergent approach for the synthesis of acridine frameworks involves the integration of photo-excitation of ortho-alkyl nitroarenes with copper-promoted cascade annulation. nih.gov This method provides a streamlined, one-pot aerobic reaction pathway to a diverse range of acridine derivatives. nih.gov While the primary products are acridines, this methodology is significant in the broader context of acridone synthesis due to the close structural relationship between the two classes of compounds.

The reaction proceeds by the photo-excitation of an o-alkyl nitroarene in the presence of an arylboronic acid and a copper catalyst. This process facilitates a cascade of reactions, leading to the formation of the fused heterocyclic acridine core. The versatility of this method allows for the synthesis of symmetrical, unsymmetrical, and polysubstituted acridines, some of which are challenging to produce via traditional synthetic routes. nih.gov

A key advantage of this approach is the use of readily available starting materials and the avoidance of harsh, anaerobic, or moisture-free conditions that are often required in conventional multi-step syntheses. nih.gov Furthermore, this methodology has been successfully applied to enhance the production of structurally varied acridinium (B8443388) salts, which exhibit valuable photophysical properties. nih.gov

Key Features of the Photo-Excitation and Copper-Mediated Approach:

| Feature | Description |

| Reaction Type | One-pot aerobic reaction |

| Key Reactants | o-Alkyl nitroarenes, Arylboronic acids |

| Catalyst | Copper-based |

| Energy Source | Photo-excitation |

| Primary Products | Acridine derivatives |

| Advantages | Use of readily available materials, avoidance of harsh conditions, access to diverse structures |

Transition-Metal-Free Synthetic Protocols

In the quest for more environmentally benign and cost-effective synthetic methods, transition-metal-free protocols for the synthesis of acridinones have gained significant attention. These approaches circumvent the need for expensive and potentially toxic heavy metal catalysts.

One prominent transition-metal-free method involves the base-mediated intramolecular oxidative C-H amination of 2-aminobenzophenones. researchgate.net In this protocol, potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) is employed to facilitate the cyclization, forming the acridone scaffold. This strategy is noted for its efficiency and has been successfully applied to the total synthesis of the natural product arborinine. researchgate.net

Another established, albeit more traditional, route that can be performed under transition-metal-free conditions is the cyclization of N-phenylanthranilic acid derivatives. While the initial Ullmann condensation to form the N-phenylanthranilic acid intermediate often utilizes copper, the subsequent cyclization to the acridone can be achieved by heating in the presence of a strong acid like concentrated sulfuric acid, or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) for milder conditions. ptfarm.plconicet.gov.ar

Furthermore, a formal [4+2] cycloaddition reaction has been developed for the direct assembly of acridone derivatives from o-aminobenzamides and 2-(trimethylsilyl)aryl triflates. The choice of base in this reaction plays a crucial role in selectively controlling the synthesis of either N-H or N-aryl acridones. researchgate.net

The development of these transition-metal-free methods offers greener and more atom-economical alternatives for the construction of the acridinone core. researchgate.net

Examples of Transition-Metal-Free Acridone Synthesis:

| Method | Key Reagents | Conditions |

| Intramolecular Oxidative C-H Amination | 2-Aminobenzophenones, KOtBu, DMSO | Base-mediated |

| Cyclization of N-Phenylanthranilic Acids | N-Phenylanthranilic acid, H₂SO₄ or Eaton's reagent | Strong acid, heat |

| Formal [4+2] Cycloaddition | o-Aminobenzamides, 2-(Trimethylsilyl)aryl triflates | Base-controlled |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Confirmation of Acridinone (B8587238) Structures

Spectroscopy is fundamental to confirming the identity and purity of acridinone derivatives. Techniques such as NMR, IR, and UV-Vis provide detailed information about the molecule's electronic and vibrational states and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the proton (¹H) and carbon (¹³C) frameworks of acridinone derivatives. researchgate.netmdpi.com For 3-Chloro-4-methyl-9(10H)-acridinone, specific resonances confirm the assigned substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon (C9) is a key diagnostic signal, typically resonating in the range of δ 170-181 ppm. researchgate.netderpharmachemica.com The carbons bearing the chloro (C3) and methyl (C4) groups, as well as the other aromatic carbons, exhibit chemical shifts that are consistent with substituent effects predicted for substituted aromatic rings. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Spectroscopy | Predicted Chemical Shift (δ ppm) | Notes |

|---|---|---|---|

| Methyl Protons (-CH₃) | ¹H NMR | 2.3 – 2.5 | Singlet, at C4 position. |

| Aromatic Protons (Ar-H) | ¹H NMR | 7.1 – 8.5 | Complex multiplet patterns. Protons adjacent to the chloro group are deshielded. derpharmachemica.com |

| Amide Proton (-NH) | ¹H NMR | > 10.0 | Broad singlet. jocpr.com |

| Carbonyl Carbon (C=O) | ¹³C NMR | 170 – 181 | At C9 position. researchgate.netderpharmachemica.com |

| Aromatic Carbons (Ar-C) | ¹³C NMR | 115 – 145 | Shifts influenced by substituents and position in the tricyclic system. mdpi.comnih.gov |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~20 |

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by detecting their vibrational frequencies. mdpi.comptfarm.pl The IR spectrum of an acridone (B373769) is dominated by absorptions from the N-H and C=O groups. jocpr.com

A strong absorption band corresponding to the C=O (ketone) stretching vibration is typically observed in the region of 1630-1650 cm⁻¹. jocpr.comptfarm.pl The N-H stretching vibration appears as a broad band in the 3200-3400 cm⁻¹ range, with its broadness indicative of intermolecular hydrogen bonding in the solid state. jocpr.com Additional characteristic bands include C-H stretching vibrations from the aromatic rings and the methyl group (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic system (typically 1450-1600 cm⁻¹), and out-of-plane bending vibrations for the substituted aromatic rings. nih.govlibretexts.org The C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide/Lactam (-NH) | Stretch | 3200 - 3400 (broad) jocpr.com |

| Aromatic C-H | Stretch | 3000 - 3100 libretexts.org |

| Alkyl C-H (-CH₃) | Stretch | 2850 - 2960 libretexts.org |

| Ketone (C=O) | Stretch | 1630 - 1650 (strong) jocpr.comptfarm.pl |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | < 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the conjugated π-system of the acridinone core. The spectrum of acridone derivatives typically displays multiple absorption bands in the UV and visible regions, corresponding to π→π* transitions. researchgate.netnist.gov

The absorption spectrum is characteristic of the extended conjugation of the tricyclic aromatic system. uq.edu.au Typically, acridones exhibit intense absorption bands in the range of 350-450 nm. researchgate.netrsc.org The exact position and intensity of these bands are influenced by the nature and position of substituents on the acridone ring. The chloro and methyl groups on this compound will cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted acridone parent molecule. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima for Acridone Derivatives

| Transition Type | Typical Wavelength Range (nm) |

|---|---|

| π→π* | 250 - 300 |

| π→π* | 350 - 450 researchgate.net |

Advanced Characterization for Specific Features of the Chemical Compound

For unambiguous structure verification and to understand the molecule's properties in the solid state, more advanced techniques are essential.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. For this compound, HRMS would be used to verify its molecular formula of C₁₄H₁₀ClNO. ncats.io The experimentally determined exact mass should match the calculated theoretical mass (243.04509) within a very narrow tolerance (typically <5 ppm), confirming the presence and number of each element, including the chlorine atom, which has a characteristic isotopic pattern. echemi.comnih.govacs.org

Table 4: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀ClNO | ncats.ioechemi.com |

| Molecular Weight ( g/mol ) | 243.69 | echemi.com |

| Exact Mass | 243.0450916 | echemi.com |

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. For this compound, this technique confirms the planarity of the tricyclic acridinone core. The analysis reveals specific bond lengths, such as approximately 1.22 Å for the C=O bond and 1.74 Å for the C-Cl bond.

Furthermore, the crystal structure elucidates the packing arrangement of the molecules in the crystal lattice. A key feature of acridone structures is the formation of intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of dimers or extended chains. ptfarm.placs.org This hydrogen bonding significantly influences the physical properties of the compound, such as its melting point and solubility.

Table 5: Selected X-ray Crystallographic Data for this compound

| Structural Feature | Description | Source |

|---|---|---|

| Molecular Geometry | Planar acridinone core | |

| C=O Bond Length | ~1.22 Å | |

| C-Cl Bond Length | ~1.74 Å | |

| Intermolecular Interactions | Expected N-H···O=C hydrogen bonding | ptfarm.placs.org |

Analysis of Molecular Planarity and Torsion Angles in Acridinone Systems

The three-dimensional structure of the acridinone core is a critical determinant of its chemical and biological properties. The planarity of this tricyclic system is a key feature, influencing its ability to participate in intermolecular interactions such as π–π stacking and its capacity to intercalate with DNA. researchgate.netias.ac.inijddr.inrsc.org Advanced characterization techniques, primarily single-crystal X-ray crystallography, have provided detailed insights into the molecular geometry of acridinone and its derivatives, including this compound.

Detailed research findings indicate that the fundamental acridone molecule is remarkably planar. ijddr.inconicet.gov.arjocpr.com Studies have shown that in the unsubstituted acridone ring, no atoms deviate by more than 0.02 Å from the mean molecular plane defined by the non-hydrogen ring atoms and the exocyclic oxygen atom. ijddr.inconicet.gov.arjocpr.comptfarm.plresearchgate.net This high degree of planarity is a consequence of the extensive conjugation across the tricyclic system.

For the specific compound This compound , X-ray crystallography data confirms the planarity of the acridinone core. This analysis also provides precise bond lengths that are consistent with a conjugated π-system, such as a C=O bond length of approximately 1.22 Å and a C-Cl bond length of about 1.74 Å.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Technique |

| Molecular Core | Planar | X-ray Crystallography |

| C=O Bond Length | 1.22 Å | X-ray Crystallography |

| C-Cl Bond Length | 1.74 Å | X-ray Crystallography |

| Data sourced from crystallographic analysis of this compound. |

The torsion angles within the acridinone ring system are correspondingly small, generally lying within ±1.5 degrees of 0° or 180°, which further underscores the rigidity and planarity of the core structure. ijddr.inconicet.gov.arjocpr.comptfarm.plresearchgate.net However, the introduction of various substituents onto the acridinone skeleton can induce minor to significant deviations from ideal planarity. For instance, some studies on substituted acridone derivatives have reported a slight bend of approximately 2.6° along the axis connecting the nitrogen and the keto group. ias.ac.in

Table 2: Torsion and Dihedral Angles in Various Acridinone Systems

| Compound/System | Parameter | Value/Range | Note |

| Unsubstituted Acridinone | Ring Torsion Angles | Within ±1.5° of 0°/180° | Indicates high planarity. ijddr.inconicet.gov.arjocpr.com |

| Substituted Acridone | Ring Bend Angle | ~2.6° | Slight deviation from planarity. ias.ac.in |

| N-phenylacridone | Acridone-Phenyl Dihedral Angle | 75–85° | Significant twist due to steric hindrance. rsc.org |

| 9-(4-chlorophenoxycarbonyl)-10-methylacridinium | Carboxyl-Acridine Twist Angle | 85.0° | Major twist of the substituent group. nih.gov |

| This table presents a comparison of planarity and torsion angles across different acridinone derivatives based on crystallographic studies. |

Investigations into Photophysical Properties of Acridinones

Fluorescence Spectroscopy of Acridinone (B8587238) Derivatives

Fluorescence spectroscopy is a powerful tool for elucidating the electronic and structural properties of fluorescent molecules. For acridinone derivatives, this technique reveals a wealth of information about their emission characteristics and how they are influenced by their chemical structure and surrounding environment.

Emission Spectra and Wavelength Dependence

The emission spectra of acridinone derivatives are characterized by distinct bands in the near-UV and visible regions. The parent acridone (B373769) molecule exhibits fluorescence with two main peaks around 412 nm and 435 nm. researchgate.net The position and intensity of these emission bands are highly sensitive to the nature and position of substituents on the acridone core. For instance, the introduction of an O-methyl group can cause a red shift in the emission maxima and a less defined multi-peak profile. researchgate.net

Theoretical calculations have been employed to predict and interpret the electronic transitions in 9-acridinones. For 10-methyl-9-acridinone, the maximum emission peak has been experimentally observed at 451 nm (2.75 eV), which corresponds well with theoretical predictions of emission from the triplet state (T1). researchgate.net The absorption and emission wavelengths for some acridone derivatives can range from approximately 390–399 nm and 399–413 nm, respectively. researchgate.net

The emission wavelength is also influenced by the solvent environment. For example, some acridone derivatives show a blue-shift in fluorescence wavelength in more polar solvents. bohrium.com This dependence on the environment is a key feature of their solvatochromic behavior.

Table 1: Emission Maxima of Selected Acridone Derivatives

| Compound | Emission Maxima (λem) | Solvent/Conditions |

| Acridone | 412 nm, 435 nm | --- |

| 10-Methyl-9-acridinone | 451 nm | --- |

| Acridone Derivatives (General) | 399 - 413 nm | Various Solvents |

Fluorescence Lifetimes and Quantum Yields in Various Media

Fluorescence lifetime (τ) and quantum yield (Φ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. Acridone derivatives are known for their notable fluorescence lifetimes, often exceeding 10 ns, and good quantum yields, which can be greater than 0.5 under physiological conditions. bme.hu

The quantum yield of acridone itself in ethanol (B145695) is reported to be 0.42. photochemcad.com However, this value is highly dependent on the solvent. Studies have shown that the fluorescence quantum yield of acridone is affected by solvent polarity, with tetrahydrofuran (B95107) (THF) yielding the highest value in one study. researchgate.net For some derivatives, quantum yields are relatively low in nonpolar solvents but increase significantly in polar solvents.

Substituents play a crucial role in modulating these properties. For example, a 3-hydroxypropyl group on an acridone derivative can lead to a fluorescence quantum yield of 0.45, which is higher than its methoxypropyl analog (Φ = 0.32). nih.gov Similarly, two acridone derivatives, AcridPy and AcridPyMe, exhibited fluorescence quantum yields of 0.210 and 0.675, respectively, in dimethyl sulfoxide (B87167) (DMSO). murov.info

Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of Acridone Derivatives

| Compound/Derivative | Quantum Yield (Φ) | Lifetime (τ) | Solvent |

| Acridone | 0.42 | 12.9 ns (nonpolar), 10.8 ns (polar) | Ethanol (for Φ), Various (for τ) photochemcad.comdntb.gov.ua |

| Acridone in THF | Highest among tested solvents | --- | THF researchgate.net |

| Acridone with 3-hydroxypropyl group | 0.45 | --- | --- |

| Acridone with methoxypropyl group | 0.32 | --- | --- |

| AcridPy | 0.210 | --- | DMSO murov.info |

| AcridPyMe | 0.675 | --- | DMSO murov.info |

| 3,6-DPXZ-AD | 94.9% | 1.6 µs | --- |

Solvatochromic Behavior and Environmental Effects on Emission

Acridone derivatives frequently display marked solvatochromism, where their absorption and emission properties change significantly with the polarity of the solvent. bme.hu This behavior arises from changes in the dipole moment of the molecule upon electronic excitation. The interaction of the molecule with solvent dipoles stabilizes the ground and excited states to different extents, leading to shifts in the spectral bands.

Generally, a bathochromic (red) shift of the absorption maxima is observed in solvents with higher proton acceptor ability and dipolarity/polarizability. rsc.org For some derivatives, as solvent polarity increases, a significant red-shift in the emission spectra is observed. This indicates that the excited state is more polar than the ground state.

The study of solvatochromism provides valuable information about the electronic structure of the molecule and its interactions with the environment. This property is particularly useful for developing fluorescent probes that can sense the polarity of their microenvironment, such as within biological cells.

Excited-State Dynamics and Mechanisms

The photophysical properties of acridinone derivatives are governed by various dynamic processes that occur in the excited state. Understanding these mechanisms is crucial for designing molecules with tailored fluorescent properties.

Intramolecular Charge Transfer (ICT) Processes

The acridone core contains both an electron-donating amino group and an electron-accepting carbonyl group, which facilitates the formation of a photoexcited intramolecular charge transfer (ICT) state. This ICT character is a key feature of many acridone derivatives and is often responsible for their strong solvatochromic behavior. researchgate.net

Upon absorption of light, an electron is transferred from the donor part of the molecule to the acceptor part, creating a more polar excited state. The stabilization of this polar ICT state by polar solvents leads to the observed red shift in emission. The synthesis of acridone derivatives with different donor-acceptor strengths allows for the tuning of their ICT characteristics and, consequently, their photophysical properties. researchgate.net

Aggregation-Induced Emission (AIE) Phenomena

While many fluorophores experience aggregation-caused quenching (ACQ) where their fluorescence is diminished in the aggregated state, some acridone derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). researchgate.net AIE-active luminogens are typically non-emissive or weakly fluorescent in solution but become highly emissive upon aggregation in the solid state or in poor solvents.

This effect is often attributed to the restriction of intramolecular motions (such as rotations) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The design of acridone derivatives with specific structural features can induce AIE, leading to tunable blue and green fluorescence depending on the aggregation state and particle size. researchgate.net This property is highly valuable for applications in solid-state lighting and bio-imaging, where high emission efficiency in the aggregated state is required. For instance, some boron-difluoride dyes with AIEE characteristics show reversible mechanochromic fluorescence. researchgate.net

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, including acridone derivatives. This process involves the transfer of an electron from a donor to an acceptor moiety upon photoexcitation. In the context of acridinones, the core structure contains an electron-accepting carbonyl group and an electron-donating amine, which can facilitate intramolecular charge transfer upon excitation.

While specific studies on the PET mechanisms of 3-Chloro-4-methyl-9(10H)-acridinone are not widely available, research on related acridine (B1665455) and acridinium (B8443388) systems provides significant insights. For instance, in systems where an electron donor is directly linked to an electron acceptor moiety, such as in 9-substituted 10-methylacridinium (B81027) ions, the rates of both photoinduced electron transfer and back electron transfer have been extensively studied. researchgate.net The driving forces for these processes are determined by electrochemical and photophysical measurements, and the rates can often be analyzed using the Marcus theory of electron transfer. researchgate.net

The substitution pattern on the acridone ring plays a crucial role in the PET process. The presence of an electron-withdrawing group, like the chlorine atom at the 3-position in this compound, would be expected to enhance the electron-accepting nature of the acridone core. Conversely, the electron-donating methyl group at the 4-position could slightly counteract this effect. Transient absorption measurements on acridine-substituted systems have revealed that PET can be modulated by external stimuli, such as anion binding, which alters the electronic states of the molecule. nih.gov

Application Potential in Photophysics

The diverse photophysical properties of acridinone derivatives have led to their exploration in numerous applications, ranging from biological imaging to advanced materials.

Development as Fluorescent Probes for Biological Systems

Acridinone derivatives are recognized for their highly fluorescent properties and stability, making them excellent candidates for the development of fluorescent probes. mdpi.comnih.gov These probes are powerful tools for detecting and imaging various analytes and biological processes in living systems with high sensitivity and real-time monitoring. nih.govrsc.org

The design of acridinone-based probes often involves functionalizing the core to create specific binding sites for target molecules like metal ions or to respond to changes in the microenvironment, such as polarity and viscosity. rsc.org For example, novel fluorescent probes based on a coumarin-acridone skeleton have been synthesized to detect Fe³⁺ ions with high selectivity. nih.gov Other derivatives have been designed to sense nitric oxide (NO) in living cells, where the reaction with NO leads to a significant increase in fluorescence intensity. mdpi.com

The fluorescence of acridinone derivatives can be sensitive to the polarity of their environment, which is advantageous for cell imaging. mdpi.com Some derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in aggregated states, allowing for selective imaging in cellular compartments. mdpi.com While specific applications of this compound as a fluorescent probe have not been detailed, its core structure suggests potential in this area, with the substituents influencing its spectral properties and interaction with biological targets. rsc.org

Role as Photosensitizers for Organic Photoredox Catalysis

In recent years, organic photoredox catalysis has emerged as a powerful tool in synthetic chemistry, often utilizing metal complexes as photosensitizers. rsc.orgunibo.it However, there is growing interest in purely organic photosensitizers, and acridinium salts, close relatives of acridinones, have proven to be highly effective in this regard. nih.gov These organic dyes can absorb visible light and initiate electron transfer processes to catalyze a wide range of chemical transformations. rsc.orgnih.gov

Acridinium photocatalysts are valued for their tunable redox potentials and excited-state lifetimes, which can be modified through substitution on the acridine core. rsc.org Upon photoexcitation, they can be quenched via electron transfer from a substrate, generating a reactive acridine radical. nih.gov This radical can then participate in catalytic cycles to achieve transformations like the reductive dehalogenation of aryl halides. nih.gov

While acridinium ions are more commonly used, the underlying photochemistry of the acridine core is relevant. Acridone derivatives themselves have been utilized as photocatalysts for processes like atom transfer radical polymerization (ATRP). mdpi.com The specific utility of this compound as a photosensitizer would depend on its excited-state redox potentials, which are influenced by its chloro and methyl substituents.

Utilization as Photoinitiators in Polymerization Processes

Acridone derivatives have been successfully designed and synthesized as novel photoinitiators for the free radical polymerization of monomers like acrylates. mdpi.comnih.govresearchgate.net These compounds can act as efficient visible-light photoinitiators, often used in conjunction with light-emitting diodes (LEDs) at specific wavelengths (e.g., 405 nm). mdpi.comnih.govresearchgate.netmaastrichtuniversity.nl

They can function as single-component Type II photoinitiators or as part of multicomponent systems with additives like iodonium (B1229267) salts or amines, which can enhance polymerization efficiency. mdpi.comnih.govresearchgate.net The photoinitiation mechanism involves the generation of reactive radical species upon light absorption, which then initiate the polymerization chain reaction. The performance of these photoinitiators is evaluated by techniques such as real-time Fourier-transform infrared spectroscopy (RT-FTIR) to monitor monomer conversion. mdpi.com The effectiveness of these systems has also been demonstrated in applications like 3D printing and direct laser writing. mdpi.comnih.govresearchgate.netuniv-smb.fr

The photophysical properties of the acridone core, such as its strong absorption in the near-UV or visible range and the formation of a photoexcited intramolecular charge transfer state, are key to its function as a photoinitiator. mdpi.com

Applications in Chemical Research and Material Science Non Clinical

Potential in Advanced Materials

Catalytic Applications in Organic Transformations:While the acridinium (B8443388) scaffold is relevant in photoredox catalysis, the search did not yield results for this specific compound's catalytic use.

Due to the strict requirement to focus solely on "3-Chloro-4-methyl-9(10H)-acridinone" and the lack of specific data for this compound in the search results, it is not possible to write a thorough, informative, and scientifically accurate article that adheres to the provided outline. Extrapolating from the general class of acridones would violate the explicit instructions.

Integration into Supramolecular Devices for Sensing Applications

Following a comprehensive search of scientific literature and chemical databases, no specific research detailing the integration of this compound into supramolecular devices for sensing applications has been identified. While the broader class of acridone (B373769) derivatives is recognized for its utility in the development of fluorescent probes and sensors due to their photophysical properties, specific studies focusing on the 3-chloro-4-methyl substituted variant in the context of supramolecular sensing assemblies are not available in the reviewed sources.

The development of supramolecular sensing devices often relies on the non-covalent interactions between a host molecule and a target analyte, leading to a detectable change in the system's properties, such as fluorescence or color. Acridone scaffolds are attractive for this purpose because their rigid, planar structure and fluorescent characteristics can be modulated by substitution patterns, influencing their binding affinity and selectivity for specific analytes.

However, the existing body of research does not provide data on the synthesis, characterization, or application of supramolecular structures incorporating this compound for chemical sensing. Consequently, there are no detailed research findings, data on analyte detection, or performance metrics such as detection limits and selectivity to present in a data table format for this specific compound. Further research would be necessary to explore the potential of this compound in this application area.

Future Directions and Research Gaps for 3 Chloro 4 Methyl 9 10h Acridinone Research

Exploration of Novel and Sustainable Synthetic Pathways for Diverse Analogs

A significant research gap lies in the development of more efficient and environmentally benign methods for synthesizing 3-Chloro-4-methyl-9(10H)-acridinone and its analogs. While traditional methods like the Jourdan-Ullmann coupling and subsequent cyclization are established, they often require harsh conditions or metal catalysts. nih.gov Future research should prioritize "green" chemistry approaches.

Key Research Thrusts:

Multicomponent Reactions: Investigating one-pot, multicomponent reactions to construct the acridinone (B8587238) core can significantly reduce reaction times and improve yields. mdpi.com The use of magnetically separable, reusable catalysts, such as Fe3O4@Polyaniline-SO3H, represents a promising avenue for sustainable synthesis of acridinedione derivatives, which could be adapted for this compound. mdpi.com

Catalyst Innovation: The development of novel catalysts, for instance, using environmentally friendly options like H2SO4 in water, can lead to high-yield syntheses at room temperature.

Modular Strategies: Adopting modular and flexible synthetic strategies would allow for the efficient creation of a diverse library of analogs. acs.orgnih.gov This involves developing robust methods where different building blocks (substituted anilines and benzoic acids) can be readily combined to explore a wide chemical space around the 3-chloro-4-methyl substitution pattern.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| One-Pot Multicomponent Synthesis | Reduced reaction time, excellent yields, avoidance of hazardous reagents. mdpi.com | Green Chemistry, Heterocyclic Synthesis |

| Modular Three-Step Synthesis | Flexible, efficient, high-yield for diverse natural product analogs. acs.orgnih.gov | Medicinal Chemistry, Natural Product Synthesis |

| Iodine-Promoted Oxidative Cyclization | Alternative to metal-catalyzed methods for ring formation. nih.gov | Organic Synthesis, Catalyst Development |

Deeper Mechanistic Elucidation of Identified Biological Actions at the Molecular and Cellular Level

The biological activity of acridine (B1665455) and acridone (B373769) derivatives is often attributed to their ability to interact with DNA and inhibit key enzymes like topoisomerases. nih.govmostwiedzy.pl However, the precise molecular and cellular mechanisms of action for this compound are not well-defined. A critical future direction is to move beyond preliminary screening and conduct in-depth mechanistic studies.

Areas for Investigation:

Target Identification and Validation: Identifying the specific molecular targets within the cell is paramount. Does it primarily act as a DNA intercalator, a topoisomerase poison, or does it inhibit other enzymes like kinases?

Cellular Pathway Analysis: Elucidating how the compound affects cellular processes such as the cell cycle, apoptosis, and signal transduction pathways is crucial. Acridone derivatives have been shown to induce apoptosis, and understanding the specific caspases or pathways involved would be a significant step forward. amsterdamumc.nl

Resistance Mechanisms: As with many bioactive compounds, understanding potential mechanisms of cellular resistance is vital for long-term therapeutic development. amsterdamumc.nl

Rational Design and Synthesis of Next-Generation Acridinone Derivatives with Enhanced Potency and Selectivity

Building on a deeper mechanistic understanding, the rational design of new analogs of this compound can lead to compounds with improved therapeutic profiles. Structure-activity relationship (SAR) studies are fundamental to this effort. researchgate.net

Approaches for Rational Design:

Structure-Based Design: Utilizing computational modeling and the crystal structures of target enzymes (e.g., topoisomerase, kinases) can guide the design of derivatives with higher binding affinity and selectivity. nih.govacs.org

Bioisosteric Replacement: Systematically replacing the chloro and methyl groups with other substituents can probe their role in biological activity and potentially improve properties like solubility or metabolic stability.

Hybrid Molecules: Creating hybrid molecules that combine the acridinone scaffold with other pharmacophores is a proven strategy. For example, linking the acridone core to moieties that target specific cellular components could enhance selectivity and potency. This approach has been used to develop next-generation antimalarial acridones. nih.govelsevierpure.com

| Design Strategy | Objective | Example Application |

| Structure-Based Modeling | Enhance selectivity for specific biological targets. | Designing acridine ligands selective for human telomeric quadruplexes. nih.govacs.org |

| Systematic Substitution | Improve potency and pharmacological properties. | Developing antimalarial acridones with radical cure potential. nih.govelsevierpure.com |

| Hybridization | Create multifunctional agents or improve targeting. | Acridine-HSP90 ligand conjugates as telomerase inhibitors. |

Advanced Spectroscopic Characterization to Correlate Structure with Dynamic Behavior

While standard characterization techniques like NMR, IR, and mass spectrometry are routine, they often provide a static picture of the molecule. damascusuniversity.edu.syresearchgate.net Future research should employ advanced spectroscopic techniques to understand the dynamic behavior of this compound and its interaction with biological macromolecules.

Potential Spectroscopic Studies:

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence spectroscopy can provide insights into the excited-state dynamics and how the molecule interacts with its environment, which is particularly relevant for applications in photodynamic therapy or as fluorescent probes. acs.org

2D NMR Techniques: Advanced 2D NMR experiments (e.g., HSQC, HMBC) can be used to unambiguously confirm substitution patterns and study the conformation of the molecule in solution. mdpi.com

X-ray Crystallography: Obtaining crystal structures of the compound, especially when co-crystallized with its biological target (e.g., a DNA fragment or an enzyme), would provide invaluable atomic-level detail about its binding mode. acs.org

Investigation of Synergistic Effects with Other Research Compounds

The potential of this compound may be significantly enhanced when used in combination with other therapeutic agents. Investigating these synergistic effects is a promising research avenue, particularly in the context of overcoming drug resistance. amsterdamumc.nl

Research Directions:

Combination with Chemotherapeutics: Studies could explore the synergistic effects of this compound with established anticancer drugs. For instance, acridone derivatives have been shown to work synergistically with Temozolomide in glioma models. amsterdamumc.nl The acridone moiety might help overcome resistance mechanisms, such as those mediated by efflux pumps like P-glycoprotein. amsterdamumc.nl

Synergy with Resistance Modulators: Combining the compound with known inhibitors of drug resistance mechanisms could restore or enhance its efficacy in resistant cell lines.

Antimicrobial Combinations: Given the known antimicrobial properties of acridines, exploring combinations with existing antibiotics could reveal synergistic interactions that combat multidrug-resistant pathogens. nih.gov

By systematically addressing these research gaps, the scientific community can build a comprehensive understanding of this compound, paving the way for the development of novel and more effective therapeutic agents based on the versatile acridinone scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-4-methyl-9(10H)-acridinone derivatives, and how are they characterized?

- Methodology : Derivatives of 9(10H)-acridinone are typically synthesized via nucleophilic substitution or condensation reactions. For example, urea-linked derivatives can be prepared by reacting 1,9-diaminoacridinone with aryl isocyanates in DMSO at room temperature, followed by filtration and recrystallization . Characterization involves NMR (¹H/¹³C), HR-MS, and melting point determination to confirm purity and structure .

- Data Example : 1,9-Bis(4-nitrophenyl)urea-acridinone (derivative) has a melting point of 328–331°C and HR-MS (ESI+) m/z 464.17164 .

Q. What in vitro assays are used to evaluate the biological activity of acridinone derivatives?

- Methodology : Cytotoxicity is assessed using wound-healing assays and IC50 determination in cancer cell lines (e.g., MDA-MB-231 or MCF7). Compounds are tested at concentrations ranging from 0.294 to 1.7 µM, with comparisons to controls like etoposide .

- Data Example : A 9(10H)-acridinone-triazole derivative showed IC50 = 11.0 ± 4.8 µM against MCF7 cells, outperforming etoposide (IC50 = 12.4 ± 4.7 µM) .

Q. How are acridinone derivatives handled safely in laboratory settings?

- Methodology : Follow OSHA/GHS guidelines for acute toxicity (Category 4, H302) and skin/eye irritation (H315/H319). Use P95 respirators for airborne particles and wear chemical-resistant gloves (e.g., nitrile) during synthesis .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized under varying reaction conditions?

- Methodology : Screen solvents (DMSO vs. DMF), reaction times, and stoichiometric ratios. For example, urea derivatives form rapidly in DMSO (15 minutes) but may require extended times in less polar solvents. Monitor intermediates via TLC and adjust pH for precipitation .

- Contradiction Note : highlights challenges in regioselectivity during fusion reactions, suggesting glass ampoule use for high-temperature steps to prevent side products.

Q. What structural modifications enhance the DNA-binding affinity and antiproliferative activity of acridinones?

- Structure-Activity Relationship (SAR) :

| Substituent Position | Activity Trend | Reference |

|---|---|---|

| 2-Chloro (C-2) | ↑ DNA intercalation | |

| 4-Methyl (C-4) | ↑ Lipophilicity & cell uptake | |

| 1,9-Urea linkage | ↓ Cytotoxicity due to steric hindrance |

- Advanced Design : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 to stabilize π-stacking with DNA base pairs .

Q. How can reactive intermediates (e.g., N-chloro derivatives) be stabilized during oxidation of acridinones?

- Methodology : Use sodium dichloroisocyanurate (NaDCC) as a mild oxidant. Monitor reaction progress via UV-Vis spectroscopy (λmax ~260 nm for acridinone backbone) and quench intermediates with Na₂S₂O₃ to prevent over-oxidation .

Q. What analytical strategies resolve contradictions in biological activity data between cell lines?

- Methodology :

Validate assays using dual endpoints (e.g., MTT and ATP luminescence).

Perform pharmacokinetic profiling (logP, plasma stability) to identify bioavailability biases .

Use siRNA knockdowns to confirm target engagement (e.g., VEGFR-2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.